
Lasofoxifene
概要
説明
Lasofoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) that binds with high affinity to both estrogen receptor alpha and estrogen receptor beta. It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . Additionally, it has shown promise in reducing the incidence of estrogen receptor-positive breast cancer .
準備方法
Synthetic Routes and Reaction Conditions: Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride to produce a triarylbutene intermediate. This intermediate undergoes iodocarbocyclization followed by elimination of hydrogen iodide to form the olefin part, and subsequent migration of the double bond yields this compound .
Industrial Production Methods: The industrial production of this compound tartrate involves the preparation of a solid crystalline form of 1-(2-[4-(6-methoxy-3,4-dihydronaphthalene-1-yl)phenoxy]ethyl)pyrrolidine. This compound is a key intermediate in the synthesis of this compound. The process includes purification steps using solvents such as ethanol or methanol .
化学反応の分析
Types of Reactions: Lasofoxifene undergoes several types of chemical reactions, including:
Conjugation Reactions: Phase II reactions include glucuronidation and sulfation, catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) expressed in the liver and intestine.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes.
Glucuronidation: Catalyzed by UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT1A8, and UGT1A10.
Major Products:
Oxidation Products: Various oxidized metabolites.
Conjugation Products: Glucuronide and sulfate conjugates.
科学的研究の応用
Lasofoxifene in Breast Cancer Treatment
Overview
this compound has emerged as a promising therapeutic agent for breast cancer, particularly in cases resistant to traditional treatments. Its mechanism involves selective modulation of estrogen receptors, making it effective against estrogen receptor-positive breast cancers.
Clinical Trials and Findings
- ELAINE Trials : The ELAINE-1 trial compared this compound with fulvestrant in patients with ESR1 mutations. Results indicated a median progression-free survival (PFS) of 6.04 months for this compound compared to 4.04 months for fulvestrant (P=0.138) and a clinical benefit rate (CBR) of 36.5% vs. 21.6% respectively .
- Combination Therapy : In the ELAINE-2 trial, this compound combined with abemaciclib showed a median PFS of 13 months and an overall response rate of 56% in ESR1-mutant patients . This combination therapy aims to enhance efficacy against tumors that have developed resistance to aromatase inhibitors.
Preclinical Studies
Research conducted at the University of Chicago demonstrated that this compound outperformed fulvestrant in reducing tumor growth and preventing metastasis in mouse models . These findings support its potential as a second-line treatment for therapy-resistant breast cancer.
This compound in Osteoporosis Management
Mechanism of Action
this compound acts as an estrogen agonist/antagonist, providing beneficial effects on bone density while minimizing risks associated with traditional estrogen therapies.
Efficacy in Clinical Trials
- Phase III Trials : this compound has been shown to significantly increase bone mineral density (BMD) at the lumbar spine and hip in postmenopausal women with osteoporosis . It reduced the risk of vertebral and nonvertebral fractures and improved symptoms of vulvovaginal atrophy.
- Safety Profile : Clinical trials indicate that this compound is generally well tolerated, with mild to moderate adverse events that often resolve without discontinuation of therapy .
Additional Applications
Potential Benefits Beyond Oncology and Osteoporosis
this compound is being investigated for other conditions related to estrogen deficiency, including:
- Vulvovaginal Atrophy : Clinical studies indicate improvements in symptoms associated with this condition among postmenopausal women .
- Cardiovascular Health : Some research suggests potential cardiovascular benefits due to its favorable effects on lipid profiles, although further studies are needed to confirm these findings.
Data Summary
作用機序
Lasofoxifene is compared with other selective estrogen receptor modulators such as tamoxifen, raloxifene, ospemifene, bazedoxifene, and arzoxifene. While tamoxifen and raloxifene are widely used for the treatment of breast cancer and osteoporosis, respectively, this compound has shown greater efficacy in reducing the incidence of estrogen receptor-positive breast cancer and has improved oral bioavailability . Ospemifene, bazedoxifene, and arzoxifene are newer SERMs with potential greater efficacy and potency .
類似化合物との比較
生物活性
Lasofoxifene is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic properties, making it a significant compound in the treatment of hormone receptor-positive breast cancer and in the management of osteoporosis. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound operates through a dual mechanism of action on estrogen receptors (ERs). It binds to both ERα and ERβ with high affinity, displaying tissue-selective activity:
- Agonistic Effects : In bone tissue, this compound mimics estrogen's positive effects by reducing osteoclast lifespan and activity through modulation of the RANKL/RANK/osteoprotegerin signaling pathway. This results in enhanced osteoblast activity and improved calcium homeostasis .
- Antagonistic Effects : In breast and uterine tissues, this compound acts as an antagonist, inhibiting estrogen signaling pathways associated with tumor growth. It suppresses oncogenic gene transcription, thereby reducing the risk of estrogen receptor-positive breast cancers .
Table 1: Binding Affinity of this compound to Estrogen Receptors
Receptor Type | Binding Affinity | Activity Type |
---|---|---|
ERα | High | Agonist |
ERβ | High | Agonist |
Uterine ER | Moderate | Antagonist |
Mammary ER | Moderate | Antagonist |
CB2 | Moderate | Inverse Agonist |
Breast Cancer Treatment
This compound has been evaluated in various clinical trials for its efficacy in treating hormone receptor-positive breast cancer.
- Phase II Trials : In a randomized study comparing this compound to fulvestrant in patients with ESR1-mutated metastatic breast cancer, this compound demonstrated a clinical benefit rate of 36.5% compared to 21.6% for fulvestrant. Notably, the objective response rate was higher for this compound (13.2% vs. 2.9%) despite not achieving statistically significant progression-free survival (PFS) improvements .
- PEARL Trial : In postmenopausal women with osteoporosis, this compound significantly reduced the incidence of both total and ER+ invasive breast cancer by 79% and 83%, respectively, when administered at a dose of 0.5 mg .
Case Studies
One notable case involved a patient with ESR1-mutant ER+/HER2− metastatic breast cancer who achieved complete remission after treatment with this compound, highlighting its potential for durable responses even in heavily pretreated populations .
Table 2: Summary of Clinical Trial Findings
Study Name | Population | Treatment | Key Findings |
---|---|---|---|
ELAINE 1 Trial | ESR1-mutated mBC patients | This compound | Higher clinical benefit rate than fulvestrant |
PEARL Trial | Postmenopausal women | This compound | Reduced ER+ breast cancer incidence significantly |
Safety Profile
This compound has been noted for its favorable safety profile in clinical studies:
- Adverse Events : Common treatment-emergent adverse events included nausea, fatigue, arthralgia, and hot flushes. Serious adverse events were rare .
- Long-term Use : The compound has been well tolerated over extended periods, making it a viable option for long-term management of patients at risk for breast cancer due to osteoporosis or other factors .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of lasofoxifene as a selective estrogen receptor modulator (SERM), and how does it differ from other SERMs like raloxifene?
this compound binds selectively to both ERα and ERβ with high affinity, similar to estradiol, but with distinct tissue-specific effects. Preclinical studies show it inhibits osteoclastogenesis and reduces bone turnover while antagonizing ER activity in breast tissue. Its nonpolar tetrahydronaphthalene structure confers superior oral bioavailability and resistance to glucuronidation compared to raloxifene, resulting in a longer terminal half-life (~6 days) and sustained therapeutic effects .
Q. What were the primary efficacy outcomes of the phase 3 PEARL trial, and how do they inform this compound’s therapeutic profile?
The PEARL trial demonstrated that this compound (0.5 mg/day) significantly reduced vertebral fractures (HR: 0.58), nonvertebral fractures (HR: 0.76), ER+ breast cancer incidence (HR: 0.19), coronary heart disease (HR: 0.68), and stroke (HR: 0.64) compared to placebo. However, it increased venous thromboembolic events (HR: 2.06–2.67). These findings highlight its dual skeletal and extraskeletal benefits but underscore the need for risk stratification in clinical use .
Q. How does this compound’s pharmacokinetic profile influence dosing strategies in clinical trials?
this compound exhibits linear pharmacokinetics across a wide dose range (0.01–100 mg), with peak plasma concentration at ~6 hours and a half-life of ~150 hours. Its minimal interaction with hepatic/renal impairment or concomitant medications (e.g., ketoconazole) supports once-daily dosing without dietary restrictions, simplifying trial design and patient adherence .
Advanced Research Questions
Q. How did the ELAINE-1 and ELAINE-2 trials address contradictory outcomes in this compound’s antitumor efficacy for ESR1-mutant ER+/HER2− breast cancer?
ELAINE-1 (NCT03781063) reported robust antitumor activity despite missing its primary PFS endpoint, with post hoc analyses revealing improved vulvovaginal symptoms vs. fulvestrant. ELAINE-2 combined this compound with abemaciclib, achieving a median PFS of 56 weeks and clinical benefit rate of 65.5%, suggesting synergistic CDK4/6 inhibition enhances efficacy. Methodologically, these trials used ESR1 mutation screening via circulating tumor DNA (ctDNA) to enrich for responders, addressing heterogeneity in prior endocrine therapy-resistant populations .
Q. What methodological challenges arise when interpreting this compound’s bone mineral density (BMD) outcomes across phase 2 and 3 trials?
In the OPAL trials, this compound increased lumbar spine BMD by 1.5–2.3% over 24 months, outperforming raloxifene. However, the PEARL trial focused on fracture risk rather than BMD alone. Discrepancies arise from differences in study populations (nonosteoporotic vs. osteoporotic women) and endpoints (BMD changes vs. clinical fractures). Researchers must contextualize BMD data with long-term fracture outcomes and safety profiles .
Q. How do genomic co-alterations with ESR1 mutations impact this compound’s efficacy, as observed in the ELAINE-2 trial?
In ELAINE-2, 26/29 patients had ESR1 mutations, with co-occurring alterations in PIK3CA, TP53, and FGFR1. Despite these, this compound + abemaciclib maintained efficacy (objective response rate: 56%), suggesting ESR1 mutation dominance in driving response. Researchers should integrate next-generation sequencing to stratify patients by mutational burden and assess resistance mechanisms in future trials .
Q. What preclinical evidence supports this compound’s unique tissue selectivity in bone and vaginal epithelium?
Ovariectomized rat models showed this compound (10–1000 µg/kg/day) preserved trabecular bone volume and reduced osteoclast activity without uterine stimulation. In humans, it improved vaginal pH and maturation indices (e.g., increased superficial cells) via ER agonism in vaginal tissue, a contrast to raloxifene’s neutral effects. These findings informed its dual utility in osteoporosis and vulvovaginal atrophy .
Q. Methodological Considerations
Q. How should researchers design trials to evaluate this compound’s cardiovascular benefits against its thromboembolic risks?
The PEARL trial used composite endpoints (e.g., coronary heart disease events) and long-term follow-up (5 years) to capture cardiovascular outcomes. Future studies should employ propensity score matching to adjust for confounders (e.g., age, comorbidities) and incorporate biomarkers like D-dimer to monitor thromboembolic risk .
Q. What statistical approaches resolve contradictions between this compound’s antitumor activity and missed primary endpoints in early-phase trials?
ELAINE-1 utilized Bayesian adaptive designs to reassess endpoints post hoc, emphasizing secondary outcomes like patient-reported vulvovaginal symptoms. Researchers should pre-specified hierarchical testing procedures and leverage ctDNA dynamics as surrogate endpoints to enhance trial sensitivity .
Q. How can preclinical models better predict this compound’s efficacy in male populations?
Orchidectomized rat studies demonstrated this compound’s bone-protective and cholesterol-lowering effects without prostate stimulation. Translational studies should expand to male osteoporosis models with androgen deprivation, incorporating dual-energy X-ray absorptiometry (DXA) and micro-CT for trabecular analysis .
特性
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESHMAMLJKROZ-IAPPQJPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171037 | |
Record name | Lasofoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity. | |
Record name | Lasofoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06202 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
180916-16-9 | |
Record name | Lasofoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasofoxifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasofoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06202 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasofoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASOFOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。